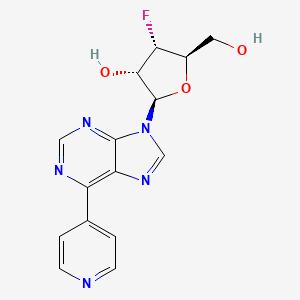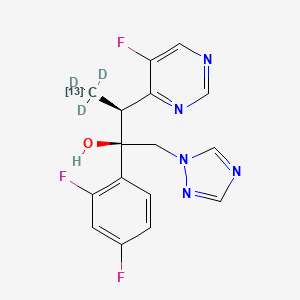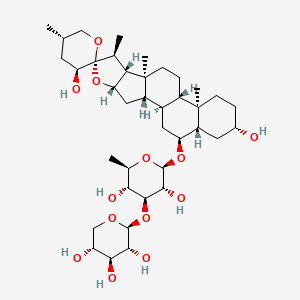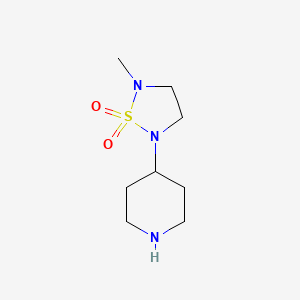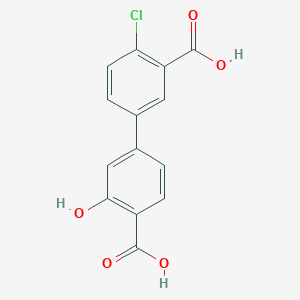![molecular formula C45H55N3O12 B15294619 Rifamycin, 3-[(2-methyl-2-phenylhydrazono)methyl]- CAS No. 13292-38-1](/img/structure/B15294619.png)
Rifamycin, 3-[(2-methyl-2-phenylhydrazono)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rifamycin, 3-[(2-methyl-2-phenylhydrazono)methyl]- is a derivative of the rifamycin family, which are antibiotics produced by the bacterium Amycolatopsis mediterranei. This compound is known for its potent antibacterial properties and is used in the treatment of various bacterial infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rifamycin, 3-[(2-methyl-2-phenylhydrazono)methyl]- involves the modification of the rifamycin core structure. The process typically includes the reaction of rifamycin with 2-methyl-2-phenylhydrazine under controlled conditions to form the hydrazono derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Analyse Des Réactions Chimiques
Types of Reactions
Rifamycin, 3-[(2-methyl-2-phenylhydrazono)methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the rifamycin core.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of functional groups to create derivatives.
Common Reagents and Conditions
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often employs halogenating agents or nucleophiles under controlled conditions.
Major Products
Applications De Recherche Scientifique
Rifamycin, 3-[(2-methyl-2-phenylhydrazono)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of new antibiotics.
Biology: Studied for its effects on bacterial RNA polymerase.
Medicine: Investigated for its potential in treating resistant bacterial infections.
Industry: Utilized in the development of new antibacterial agents.
Mécanisme D'action
The compound exerts its antibacterial effects by inhibiting bacterial DNA-dependent RNA polymerase. This inhibition prevents the transcription of bacterial DNA into RNA, effectively stopping bacterial growth and replication. The molecular targets include the beta subunit of the RNA polymerase enzyme .
Comparaison Avec Des Composés Similaires
Similar Compounds
Rifampicin: Another rifamycin derivative with similar antibacterial properties.
Rifabutin: Used primarily in the treatment of mycobacterial infections.
Rifaximin: Known for its use in treating gastrointestinal infections.
Uniqueness
Rifamycin, 3-[(2-methyl-2-phenylhydrazono)methyl]- is unique due to its specific hydrazono modification, which enhances its antibacterial activity and broadens its spectrum of action compared to other rifamycin derivatives .
Propriétés
Numéro CAS |
13292-38-1 |
|---|---|
Formule moléculaire |
C45H55N3O12 |
Poids moléculaire |
829.9 g/mol |
Nom IUPAC |
[(9E,19E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-[methyl(phenyl)hydrazinylidene]methyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C45H55N3O12/c1-22-15-14-16-23(2)44(56)47-35-30(21-46-48(9)29-17-12-11-13-18-29)39(53)32-33(40(35)54)38(52)27(6)42-34(32)43(55)45(8,60-42)58-20-19-31(57-10)24(3)41(59-28(7)49)26(5)37(51)25(4)36(22)50/h11-22,24-26,31,36-37,41,50-54H,1-10H3,(H,47,56)/b15-14+,20-19+,23-16?,46-21+ |
Clé InChI |
RTWBQHLEWMZULD-KRAPNDRXSA-N |
SMILES isomérique |
CC1/C=C/C=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/N(C)C5=CC=CC=C5)C |
SMILES canonique |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN(C)C5=CC=CC=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,2,3,4-Tetrahydro-2-[2-(4-hydroxyphenyl)-1-methylethyl]-4,6,8-isoquinolinetriol](/img/structure/B15294571.png)
![3-[(Prop-2-en-1-yl)amino]propane-1,2-diol](/img/structure/B15294581.png)
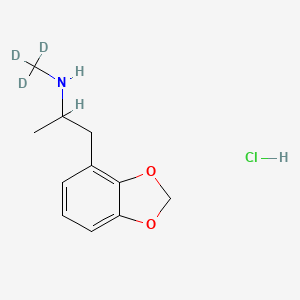
![4-[(2-isopropyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride](/img/structure/B15294599.png)
